2,3-Dimethyl-6-nitrophenol
Description
Structure
3D Structure
Properties
IUPAC Name |
2,3-dimethyl-6-nitrophenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3/c1-5-3-4-7(9(11)12)8(10)6(5)2/h3-4,10H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXWOAPZXQJGYPU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)[N+](=O)[O-])O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60537125 | |
| Record name | 2,3-Dimethyl-6-nitrophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60537125 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6665-95-8 | |
| Record name | 2,3-Dimethyl-6-nitrophenol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006665958 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,3-Dimethyl-6-nitrophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60537125 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3-DIMETHYL-6-NITROPHENOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3RDO08HK26 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies and Precursor Transformations for 2,3 Dimethyl 6 Nitrophenol
Degradation-Derived Formation from Organophosphate Compounds
A specific formation pathway for certain nitrophenols is the environmental degradation of some organophosphate pesticides. chemicalbook.comgoogle.com For example, the widely used insecticide parathion (B1678463) and its methyl analog, methyl parathion, are esters of p-nitrophenol.
These compounds can undergo hydrolysis or photocatalysis in soil and water, breaking the ester bond and releasing 4-nitrophenol (B140041) as a primary degradation product. chemicalbook.com Microbial degradation is a significant contributor to this process, with various bacterial species possessing enzymes like organophosphate hydrolase that efficiently catalyze the hydrolysis of these pesticides. While this pathway is a well-documented source of 4-nitrophenol, it is specific to organophosphates containing the nitrophenol moiety and is not a general source for all nitrophenol isomers. chemicalbook.com
Advanced Spectroscopic Characterization and Structural Elucidation of 2,3 Dimethyl 6 Nitrophenol
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
NMR spectroscopy is an indispensable tool for the unambiguous determination of molecular structure. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, a precise picture of the molecular skeleton and the electronic environment of each atom can be developed.
In the ¹H NMR spectrum of 2,3-dimethyl-6-nitrophenol, distinct signals are expected for the aromatic protons, the methyl protons, and the hydroxyl proton.
Aromatic Protons: The benzene (B151609) ring contains two aromatic protons. Due to the substitution pattern, these protons are adjacent to each other and would appear as an AX or AB spin system, likely resulting in two doublets. Their chemical shifts would be influenced by the electronic effects of the three substituents: the electron-donating hydroxyl (-OH) and methyl (-CH₃) groups, and the strongly electron-withdrawing nitro (-NO₂) group. The proton ortho to the nitro group is expected to be the most deshielded, appearing at the highest frequency (downfield), likely in the range of 7.5-8.0 ppm. The other aromatic proton would appear at a slightly lower frequency.
Methyl Protons: Two distinct singlets are expected for the two methyl groups, as they are in different chemical environments. Each singlet would integrate to three protons. The methyl group at position 2 (C2) is adjacent to the hydroxyl group, while the methyl group at position 3 (C3) is situated between a methyl group and an aromatic proton. Their chemical shifts would likely fall in the typical range for aromatic methyl groups, approximately 2.2-2.5 ppm.
Hydroxyl Proton: The phenolic hydroxyl proton signal is characteristically broad and its chemical shift is highly dependent on factors such as solvent, concentration, and temperature due to hydrogen bonding. It can appear over a wide range, typically from 5 to 12 ppm. In the presence of intramolecular hydrogen bonding with the adjacent nitro group, this proton is expected to be shifted significantly downfield.
The proton-decoupled ¹³C NMR spectrum of this compound is expected to show eight distinct signals, corresponding to the six aromatic carbons and the two methyl carbons.
Aromatic Carbons: The chemical shifts of the six aromatic carbons are determined by the attached substituents.
The carbon bearing the hydroxyl group (C1) would be shielded and is expected to appear in the 150-160 ppm range.
The carbon attached to the nitro group (C6) would be significantly deshielded due to the strong electron-withdrawing nature of the nitro group, with a chemical shift likely greater than 140 ppm.
The carbons bearing the methyl groups (C2 and C3) and the unsubstituted aromatic carbons (C4 and C5) would have shifts in the typical aromatic region of 120-140 ppm, with their precise values influenced by the cumulative electronic effects of all substituents.
Methyl Carbons: The two methyl carbons would produce signals in the aliphatic region of the spectrum, typically between 15 and 25 ppm.
Two-dimensional NMR experiments are crucial for confirming the structural assignments made from 1D spectra.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal scalar coupling between adjacent protons. A key correlation (cross-peak) would be observed between the two aromatic protons, confirming their ortho relationship.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. It would definitively link the aromatic proton signals to their corresponding aromatic carbon signals and the methyl proton singlets to their respective methyl carbon signals.
Vibrational Spectroscopy for Molecular Dynamics and Functional Group Analysis
The FT-IR spectrum of this compound would be characterized by absorption bands corresponding to its key functional groups.
O-H Stretch: A broad absorption band is expected in the region of 3200-3600 cm⁻¹ for the hydroxyl group's stretching vibration. The presence of intramolecular hydrogen bonding between the hydroxyl group and the ortho-nitro group would likely shift this band to a lower wavenumber and broaden it.
C-H Stretches: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl groups would be observed just below 3000 cm⁻¹.
N-O Stretches: The nitro group is characterized by two strong and distinct stretching vibrations: an asymmetric stretch typically found between 1500 and 1570 cm⁻¹ and a symmetric stretch between 1300 and 1370 cm⁻¹. spectroscopyonline.com These intense peaks are highly diagnostic for the presence of a nitro group. spectroscopyonline.com
C=C Stretches: Aromatic ring C=C stretching vibrations give rise to several bands of variable intensity in the 1450-1600 cm⁻¹ region.
C-N Stretch: The C-N stretching vibration is expected to produce a band in the 800-900 cm⁻¹ range.
| Vibrational Mode | **Expected Wavenumber (cm⁻¹) ** | Intensity |
| O-H Stretch | 3200 - 3600 | Broad, Medium |
| Aromatic C-H Stretch | > 3000 | Medium-Weak |
| Aliphatic C-H Stretch | < 3000 | Medium |
| Asymmetric NO₂ Stretch | 1500 - 1570 | Strong |
| Aromatic C=C Stretch | 1450 - 1600 | Variable |
| Symmetric NO₂ Stretch | 1300 - 1370 | Strong |
| C-N Stretch | 800 - 900 | Medium |
Raman spectroscopy provides complementary information to FT-IR. Vibrations that are symmetric and involve a change in polarizability tend to be strong in Raman spectra.
Nitro Group Vibrations: The symmetric stretching vibration of the nitro group (~1300-1370 cm⁻¹) is typically a very strong and prominent peak in the Raman spectrum, often more so than in the IR spectrum. spectroscopyonline.com The asymmetric stretch is usually weaker.
Aromatic Ring Vibrations: The aromatic ring stretching modes often give rise to strong Raman signals. A characteristic "ring breathing" mode, a symmetric vibration of the entire aromatic ring, is expected to be a sharp and intense band, typically around 1000 cm⁻¹.
C-H Vibrations: While C-H stretching vibrations are visible, the C-H deformation modes can also be useful for identifying substitution patterns on the benzene ring. spectroscopyonline.com
The combination of these spectroscopic methods allows for a thorough and confident elucidation of the chemical structure of this compound, from the atomic level connectivity to the identification of all constituent functional groups.
Computational Vibrational Spectroscopy Integration (e.g., ab initio, DFT) for Band Assignment
Computational methods are indispensable in the precise assignment of vibrational bands observed in the infrared (IR) and Raman spectra of molecules like this compound. Techniques such as ab initio Hartree-Fock (HF) and Density Functional Theory (DFT) are employed to model the vibrational frequencies of the molecule. aip.orgepa.govresearchgate.net
For analogous molecules like 2,6-dimethyl-4-nitrophenol (B181267), calculations are often performed using DFT with the B3LYP functional and a 6-311++G(d,p) basis set. aip.orgepa.gov This approach allows for the prediction of harmonic and anharmonic vibrational wavenumbers, IR intensities, and Raman activities. aip.orgepa.gov The calculated frequencies are typically scaled to correct for systematic errors inherent in the computational methods, leading to a better agreement with experimental data. aip.orgepa.govresearchgate.net The potential energy distribution (PED) analysis is then used to assign the calculated frequencies to specific vibrational modes of the molecule, such as C-H stretching, C=C bending, and NO2 group vibrations. researchgate.net This detailed assignment provides a deeper understanding of the molecular structure and bonding.
Table 1: Representative Vibrational Modes and Their Assignments
| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Description |
| O-H Stretch | 3200 - 3600 | Stretching of the hydroxyl group. |
| C-H Stretch (Aromatic) | 3000 - 3100 | Stretching of the carbon-hydrogen bonds on the benzene ring. |
| C-H Stretch (Methyl) | 2850 - 3000 | Symmetric and asymmetric stretching of the methyl groups. |
| C=C Stretch (Aromatic) | 1400 - 1600 | In-plane stretching of the carbon-carbon bonds in the benzene ring. |
| NO₂ Asymmetric Stretch | 1500 - 1560 | Asymmetric stretching of the nitrogen-oxygen bonds in the nitro group. |
| NO₂ Symmetric Stretch | 1335 - 1380 | Symmetric stretching of the nitrogen-oxygen bonds in the nitro group. |
| C-N Stretch | 800 - 900 | Stretching of the carbon-nitrogen bond. |
Mass Spectrometry for Precise Molecular Formula Determination and Fragmentation Pattern Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to deduce its structure from its fragmentation patterns. nih.govnist.gov
High-Resolution Mass Spectrometry (HRMS) for Elemental Composition
High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule. For this compound, the molecular formula is C₈H₉NO₃, with a calculated monoisotopic mass of 167.05824 Da. nih.gov HRMS can confirm this elemental composition by measuring the mass-to-charge ratio (m/z) of the molecular ion with high precision, distinguishing it from other compounds with the same nominal mass.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Sample Analysis
Gas chromatography-mass spectrometry (GC-MS) is a widely used technique for the analysis of volatile and semi-volatile organic compounds. researchgate.netthermofisher.comopenaccesspub.org In GC-MS, the sample is first vaporized and separated based on its components' boiling points and polarities in a gas chromatograph. The separated components then enter the mass spectrometer, where they are ionized and detected. thermofisher.com For this compound, GC-MS can be used to determine its retention time, which is a characteristic property under specific chromatographic conditions, and to obtain its mass spectrum. nist.gov
Tandem Mass Spectrometry (MS/MS) for Structural Information from Fragment Ions
Tandem mass spectrometry (MS/MS) is a technique that involves multiple stages of mass analysis, typically to analyze the fragmentation of a selected ion. nih.gov In an MS/MS experiment, a precursor ion (often the molecular ion) is selected, fragmented through collision-induced dissociation (CID), and the resulting product ions are analyzed. nih.govmdpi.comresearchgate.net This provides detailed structural information. The fragmentation pattern of this compound would be expected to show characteristic losses of functional groups.
Table 2: Plausible Mass Spectrometry Fragmentation for this compound
| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Plausible Fragment Structure |
| 167 | 150 | 17 (OH) | Loss of the hydroxyl radical. |
| 167 | 137 | 30 (NO) | Loss of nitric oxide. |
| 167 | 121 | 46 (NO₂) | Loss of the nitro group. |
| 167 | 152 | 15 (CH₃) | Loss of a methyl radical. |
Electronic Spectroscopy and Advanced Optical Properties
Electronic spectroscopy investigates the transitions between different electronic energy levels in a molecule upon absorption of ultraviolet or visible light.
Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy for Electronic Transitions
Ultraviolet-visible (UV-Vis) absorption spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light by this compound would lead to the promotion of electrons from lower energy molecular orbitals (typically π and n orbitals) to higher energy antibonding orbitals (π). The UV-Vis spectrum of nitrophenols is characterized by absorption bands corresponding to π → π and n → π* transitions. The position and intensity of these bands are influenced by the substitution pattern on the aromatic ring and the solvent used. For nitrophenols, the nitro group, being an electron-withdrawing group, and the hydroxyl and methyl groups, being electron-donating groups, influence the energy of the molecular orbitals and thus the wavelengths of maximum absorption (λmax). researchgate.netresearchgate.net
Fluorescence Spectroscopy for Photophysical Characterization
Fluorescence spectroscopy, a technique that measures the emission of light from a molecule after it has absorbed photons, provides valuable insights into the electronic structure and excited-state dynamics of a compound. However, in the case of this compound, significant fluorescence emission is not an expected characteristic. This is a general feature of most nitroaromatic compounds, which are typically known to be either non-fluorescent or only weakly fluorescent.
The primary reason for this behavior is the presence of the nitro (-NO₂) group, which is a strong electron-withdrawing group and introduces highly efficient pathways for non-radiative deactivation of the excited singlet state (S₁). Upon photoexcitation, instead of returning to the ground state (S₀) via the emission of a photon (fluorescence), the molecule rapidly loses its energy through other mechanisms.
Key research findings on the photophysics of nitrophenols indicate that the dominant deactivation channels are:
Ultrafast Intersystem Crossing (ISC): The excited singlet state (S₁) can rapidly convert to an excited triplet state (T₁). This process, S₁ → T₁, is often much faster (occurring on a picosecond or sub-picosecond timescale) than the typical nanosecond timescale required for fluorescence. rsc.org This efficient population of the triplet state effectively quenches any potential fluorescence.
Rapid Internal Conversion (IC): The molecule can return to the ground state through non-radiative internal conversion, often facilitated by conical intersections. For ortho-nitrophenols, this can be coupled with Excited-State Intramolecular Proton Transfer (ESIPT), where the phenolic proton is transferred to the nitro group in the excited state. semanticscholar.orgaip.orgnih.gov This creates an unstable isomer that quickly reverts to the ground state, dissipating the energy as heat rather than light.
Studies on closely related molecules, such as o-nitrophenol, have demonstrated that the excited-state lifetime is extremely short, with relaxation back to the ground state occurring within picoseconds. semanticscholar.org Given the structural similarity, this compound is expected to follow these ultrafast deactivation pathways, precluding any significant fluorescence quantum yield. Consequently, its primary utility in fluorescence studies is often as a quencher for other fluorescent molecules rather than as an emitter itself. nih.govnih.gov
| Property | Expected Value/Characteristic | Reason |
|---|---|---|
| Fluorescence Quantum Yield (Φ) | Extremely low to negligible | Domination of non-radiative decay pathways (ISC, IC). rsc.org |
| Fluorescence Lifetime (τ) | Very short (picosecond range) | Ultrafast deactivation of the S₁ state. semanticscholar.org |
| Primary De-excitation Pathways | Intersystem Crossing (ISC), Internal Conversion (IC) | The nitro group provides efficient channels for non-radiative energy dissipation. rsc.orgnih.gov |
| Emission Spectrum | Not typically measurable or very weak | Fluorescence is effectively quenched. |
Circular Dichroism (CD) and Vibrational Circular Dichroism (VCD) for Stereochemical Insights
Circular Dichroism (CD) and Vibrational Circular Dichroism (VCD) are powerful spectroscopic techniques for investigating the stereochemistry of molecules. CD spectroscopy measures the differential absorption of left- and right-circularly polarized light in the ultraviolet-visible region, which arises from electronic transitions. wikipedia.org VCD extends this principle into the infrared region, measuring the differential absorption associated with molecular vibrations. jascoinc.com
A fundamental requirement for a molecule to exhibit a CD or VCD signal is that it must be chiral. A chiral molecule is one that is not superimposable on its mirror image; such mirror-image pairs are known as enantiomers. spectroscopyeurope.com Only chiral molecules and their constituent enantiomers interact differently with left- and right-circularly polarized light, resulting in a non-zero CD or VCD spectrum. spectroscopyeurope.com
The compound this compound is an achiral molecule. It possesses a plane of symmetry that allows it to be superimposed on its mirror image. Because it lacks the necessary chirality, it does not have enantiomers and will not produce a CD or VCD signal under normal conditions. Therefore, these techniques are not applicable for the direct stereochemical elucidation of this specific compound, as there are no stereochemical insights to be gained.
While it is possible for an achiral molecule to exhibit an induced circular dichroism (ICD) signal when placed in a chiral environment (e.g., a chiral solvent or bound to a chiral host molecule), this is a reflection of the environment's chirality being imparted upon the achiral guest, not an intrinsic property of the this compound molecule itself. synchrotron-soleil.frresearchgate.net
| Spectroscopic Technique | Expected Signal | Reason |
|---|---|---|
| Circular Dichroism (CD) | None | The molecule is achiral and does not differentially absorb circularly polarized light. wikipedia.orgspectroscopyeurope.com |
| Vibrational Circular Dichroism (VCD) | None | The molecule is achiral and lacks the stereochemical structure required to produce a VCD signal. jascoinc.comspectroscopyeurope.com |
Computational Chemistry and Theoretical Reactivity Studies of 2,3 Dimethyl 6 Nitrophenol
Quantum Chemical Methodologies for Molecular System Description
Quantum chemical methods are fundamental tools for understanding the behavior of molecules at the atomic and electronic levels. These computational techniques allow for the detailed examination of molecular geometries, electronic structures, and reactivity, providing insights that complement experimental findings.
Density Functional Theory (DFT) Calculations for Ground State Geometries and Electronic Structures
Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. imist.mamdpi.com This method is centered on the principle that the energy of a molecule can be determined from its electron density. For a molecule like 2,3-Dimethyl-6-nitrophenol, DFT calculations would typically be employed to determine its most stable three-dimensional arrangement of atoms, known as the ground state geometry.
Functionals such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr) are commonly used in conjunction with a basis set to approximate the exchange-correlation energy, which is a key component of the total energy calculation. mdpi.comtandfonline.com The choice of functional and basis set is crucial for obtaining accurate results. For nitrophenol systems, DFT has been successfully used to analyze molecular properties and potential energy surfaces. imist.ma
Ab Initio Molecular Orbital Theory Applications
Ab initio molecular orbital theory represents a class of quantum chemistry methods that are derived directly from theoretical principles, without the inclusion of experimental data. These "from the beginning" methods, such as Hartree-Fock (HF) theory and more advanced post-Hartree-Fock methods, provide a rigorous approach to solving the electronic Schrödinger equation.
While computationally more demanding than DFT, ab initio methods can offer higher accuracy for certain properties. For nitrophenol derivatives, ab initio calculations have been used to investigate intramolecular hydrogen bonding and molecular geometry. acs.org These methods are valuable for providing benchmark data and for cases where DFT may not be sufficiently accurate.
Selection and Validation of Basis Sets for Accuracy and Efficiency
The choice of a basis set is a critical aspect of any quantum chemical calculation, as it defines the set of mathematical functions used to build the molecular orbitals. The size and type of the basis set directly impact the accuracy and computational cost of the calculation. mit.edu
For molecules containing elements like carbon, nitrogen, and oxygen, Pople-style basis sets such as 6-31G* and 6-311G(d,p) are widely used. mdpi.comtandfonline.com The inclusion of polarization functions (e.g., d, p) and diffuse functions (+) is often necessary to accurately describe the electronic distribution, particularly in systems with lone pairs and pi-conjugated systems like the benzene (B151609) ring in this compound. gaussian.com The selection of an appropriate basis set involves a trade-off between the desired accuracy and the available computational resources. Validation of the chosen basis set is typically performed by comparing calculated properties with experimental data or with results from higher-level calculations for similar molecules. chemrxiv.org
Electronic Structure and Frontier Molecular Orbital (FMO) Analysis
The electronic structure of a molecule governs its chemical behavior. Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org
Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energy and Spatial Distribution
The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and acts as an electron acceptor. irjweb.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for determining a molecule's chemical reactivity, stability, and electronic properties. wikipedia.org A smaller gap generally indicates higher reactivity. mdpi.com
For nitrophenol compounds, the HOMO is typically localized on the phenol (B47542) ring and the hydroxyl group, while the LUMO is often centered on the nitro group and the benzene ring. researchgate.net This distribution suggests that the molecule is susceptible to electrophilic attack on the ring and can accept electrons into the nitro group. The energies of these orbitals can be calculated using DFT and ab initio methods.
Table 1: Illustrative HOMO-LUMO Energies for a Related Nitrophenol Compound (p-Nitrophenol)
| Molecular Orbital | Energy (eV) |
| HOMO | -7.24 |
| LUMO | -3.48 |
| HOMO-LUMO Gap | 3.76 |
Note: This data is for p-nitrophenol, calculated using the B3LYP/6-311+G basis set, and is provided as an illustrative example due to the lack of specific data for this compound. researchgate.net
Molecular Electrostatic Potential (MEP) Surfaces for Charge Distribution Visualization
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and for predicting its reactive sites for electrophilic and nucleophilic attack. chemmethod.com The MEP is plotted onto the electron density surface, with different colors representing different potential values.
Typically, red regions indicate negative electrostatic potential, corresponding to areas with a high electron density that are susceptible to electrophilic attack. Blue regions represent positive electrostatic potential, indicating electron-deficient areas that are prone to nucleophilic attack. For nitrophenol molecules, the MEP surface generally shows a negative potential around the oxygen atoms of the nitro and hydroxyl groups, while the hydrogen atoms and parts of the aromatic ring exhibit a positive potential. mdpi.com This visualization provides a clear picture of the molecule's reactivity hotspots.
Natural Bond Orbital (NBO) Analysis for Intermolecular and Intramolecular Interactions
No specific studies detailing the Natural Bond Orbital (NBO) analysis of this compound were found. Such an analysis would typically provide insights into donor-acceptor interactions, charge delocalization, and the nature of intramolecular hydrogen bonding, which is anticipated between the hydroxyl and nitro groups. However, without dedicated research, any discussion would be purely speculative.
Reactivity Descriptors and Mechanistic Insights from Theoretical Parameters
Quantitative data for the reactivity descriptors of this compound are not available in the current body of scientific literature.
Chemical Hardness and Softness Evaluation for Stability and Reactivity Prediction
Calculated values for chemical hardness (η) and softness (S) for this compound have not been reported. These parameters are instrumental in predicting the stability and reactivity of a molecule based on the principles of Hard and Soft Acids and Bases (HSAB) theory.
Electrophilicity and Nucleophilicity Indices for Reaction Tendencies
Specific values for the electrophilicity index (ω) and nucleophilicity index (N) of this compound are not documented. These indices are crucial for predicting the compound's behavior in polar reactions, indicating its propensity to act as an electrophile or a nucleophile.
Ionization Potential and Electron Affinity Calculations
The vertical and adiabatic ionization potentials and electron affinities for this compound have not been experimentally or theoretically determined in published studies. These values are fundamental to understanding the compound's redox properties and its ability to participate in electron transfer processes.
Simulation of Reaction Pathways and Transition States
There is a lack of research on the simulated reaction pathways and transition states involving this compound.
Potential Energy Surface (PES) Mapping for Reaction Profiles
No studies presenting the Potential Energy Surface (PES) mapping for reactions involving this compound were identified. PES mapping is essential for elucidating reaction mechanisms, identifying transition states, and calculating activation energies for specific chemical transformations.
Modeling of Free Radical Reactions in Degradation Processes
The atmospheric and aquatic degradation of nitrophenolic compounds is often initiated by reactions with free radicals, most notably the hydroxyl radical (•OH) and the nitrate (B79036) radical (•NO₃). Computational modeling is a critical tool for elucidating the complex mechanisms of these degradation processes.
Theoretical studies on related phenolic compounds indicate that free radical reactions can proceed via two primary pathways:
Hydrogen Atom Abstraction: The radical abstracts the hydrogen atom from the phenolic hydroxyl group. This is often the most favorable pathway due to the relatively weak O-H bond. This initial step produces a phenoxyl radical, which is stabilized by resonance, and a water molecule (in the case of •OH attack).
Radical Addition: The free radical adds to the aromatic ring at various positions. The positions of the methyl (-CH₃) and nitro (-NO₂) groups on the this compound ring dictate the preferred sites of addition. The electron-donating methyl groups and the electron-withdrawing nitro group influence the electron density of the ring, directing the electrophilic radical to specific carbon atoms.
For instance, studies on the reaction of nitrate radicals with dimethylphenol isomers have shown that H-atom abstraction from the hydroxyl group is a dominant reaction pathway. epa.ie The subsequent reactions of the resulting phenoxyl radical can lead to the formation of various degradation products, including quinones or further nitrated compounds. epa.ie Computational models can calculate the activation energies for these different pathways, predicting the most likely degradation mechanism and the resulting products under various environmental conditions. lkouniv.ac.innptel.ac.inmasterorganicchemistry.comlibretexts.org
Solvation Models and Environmental Effects in Computational Simulations
The chemical behavior and properties of a molecule like this compound can be significantly influenced by its surrounding environment, particularly in a solvent like water. Computational solvation models are essential for accurately simulating these environmental effects. chemrxiv.orgnitrkl.ac.in
Two main types of solvation models are employed:
Implicit (Continuum) Solvation Models: These models, such as the Conductor-like Polarizable Continuum Model (C-PCM), treat the solvent as a continuous medium with a defined dielectric constant. researchgate.netrsc.org This approach is computationally efficient and effective for capturing the bulk electrostatic effects of the solvent on the solute's electronic structure and properties.
Explicit Solvation Models: In this approach, individual solvent molecules are included in the simulation, typically forming one or more solvation shells around the solute molecule. researchgate.netrsc.org This method allows for the detailed study of specific solute-solvent interactions, such as hydrogen bonding between the phenolic -OH or nitro -NO₂ groups and water molecules. chemrxiv.orgnih.gov
Studies on nitrophenols have demonstrated that both implicit and explicit models are crucial for understanding their properties. For example, time-dependent density functional theory (TDDFT) calculations combined with solvation models have been used to characterize the excited state energies and absorption spectra of nitrophenols in different solvents. rsc.orgacs.org These simulations show that specific interactions, like hydrogen bonding, can significantly alter the molecule's reactivity and photochemical behavior. researchgate.netnih.gov For this compound, models would predict strong hydrogen bonding at both the hydroxyl and nitro groups, influencing its solubility, acidity, and spectroscopic properties in aqueous environments.
Prediction of Nonlinear Optical (NLO) Properties
Molecules that possess both electron-donating groups (like -OH and -CH₃) and electron-accepting groups (like -NO₂) connected by a π-conjugated system often exhibit significant nonlinear optical (NLO) properties. These properties are crucial for applications in optoelectronics and photonics. This compound fits this structural motif, making it a candidate for possessing interesting NLO characteristics. Computational chemistry provides the tools to predict these properties before synthesis and experimentation.
Dipole Moment and Polarizability Calculations
The dipole moment (μ) and polarizability (α) are fundamental electronic properties that provide insight into a molecule's response to an external electric field. These properties are prerequisites for NLO activity. They are routinely calculated using quantum chemical methods like DFT.
Dipole Moment (μ): This is a measure of the charge separation within a molecule. The combination of the electron-donating hydroxyl and methyl groups and the strongly electron-withdrawing nitro group in this compound is expected to create a significant ground-state dipole moment.
Polarizability (α): This describes the ease with which the electron cloud of a molecule can be distorted by an external electric field. Molecules with extended π-systems and charge-transfer character tend to have higher polarizabilities.
While specific data for this compound is unavailable, calculations on nitrophenol isomers provide a valuable reference. DFT calculations show a reasonable agreement with experimental values for these related compounds. The substitution pattern is crucial, with p-nitrophenol generally exhibiting the largest dipole moment among the simple isomers due to the direct alignment of the donor and acceptor groups. researchgate.net
Table 1: Calculated Dipole Moments and Polarizability for Nitrophenol Isomers Data is for analogous compounds and calculated using various computational methods.
| Compound | Method | Dipole Moment (μ) in Debye | Polarizability (α) in a.u. |
| o-Nitrophenol | B3LYP/6-311G(d,p) | 3.21 | 84.5 |
| m-Nitrophenol | B3LYP/6-311G(d,p) | 4.29 | 83.9 |
| p-Nitrophenol | B3LYP/6-311G(d,p) | 5.15 | 86.2 |
| p-Nitrophenol | MP2/6-311G(d,p) | 5.01 | 85.3 |
Source: Adapted from theoretical studies on nitrophenol isomers.
Hyperpolarizability Studies for Advanced Material Applications
The key to NLO activity lies in the hyperpolarizabilities, particularly the first (β) and second (γ) hyperpolarizabilities. These tensors describe the nonlinear response of a molecule to a strong, oscillating electric field, such as that from a laser.
First Hyperpolarizability (β): This property is responsible for second-harmonic generation (SHG), where light of a certain frequency is converted to light of double that frequency. High β values are sought for materials used in frequency-doubling applications. Theoretical calculations using DFT and other ab initio methods can predict β values. researchgate.net Studies on numerous organic molecules show that a large β is associated with a low-energy, intense intramolecular charge-transfer (ICT) transition. researchgate.netnih.gov
Second Hyperpolarizability (γ): This property is related to third-harmonic generation and other third-order NLO effects.
Table 2: Calculated First Hyperpolarizability for Related Nitroaromatic Compounds Data is for analogous compounds and calculated in vacuum.
| Compound | Method | First Hyperpolarizability (β) in 10⁻³⁰ esu |
| p-Nitrophenol | TDDFT | 5.63 |
| p-Nitroaniline | TDDFT | 9.70 |
| 3-(((2-methyl-4-nitrophenyl)imino)methyl)phenol | ωB97X-D | 12.33 |
Source: Adapted from various computational studies on NLO properties. nih.govresearchgate.net
These theoretical predictions underscore the potential of substituted nitrophenols, including this compound, as building blocks for advanced NLO materials.
Chemical Transformations and Derivatization Strategies Involving 2,3 Dimethyl 6 Nitrophenol
Functional Group Interconversions on the Nitrophenol Moiety
The specific arrangement of functional groups on the 2,3-Dimethyl-6-nitrophenol scaffold allows for targeted modifications. These interconversions are crucial for synthesizing derivatives with altered chemical and physical properties.
The conversion of the nitro group to a primary amino group is one of the most fundamental transformations for nitrophenols. This reaction yields 2,3-Dimethyl-6-aminophenol, an ortho-aminophenol derivative, which serves as a valuable precursor for various more complex molecules, particularly heterocyclic systems. A variety of established methods can be employed for this reduction, with the choice of reagent depending on the desired selectivity and reaction conditions.
Common methods for the reduction of aromatic nitro compounds include:
Catalytic Hydrogenation: This is a widely used method involving hydrogen gas (H₂) and a metal catalyst, such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel. It is often performed under mild temperature and pressure conditions and is known for its high efficiency and clean reaction profiles.
Metal-Acid Systems: The reduction of nitroarenes using a metal in acidic media is a classic and effective technique. Common combinations include tin (Sn) or iron (Fe) in the presence of hydrochloric acid (HCl).
Transfer Hydrogenation: This method uses a source of hydrogen other than H₂ gas. Reagents like hydrazine (B178648) (N₂H₄) in the presence of a catalyst or sodium borohydride (B1222165) (NaBH₄) with a catalyst can effectively reduce the nitro group.
Table 1: Common Reagents for the Reduction of Aromatic Nitro Groups
| Reduction Method | Reagent System | Typical Conditions |
|---|---|---|
| Catalytic Hydrogenation | H₂, Pd/C | Methanol or Ethanol solvent, room temperature |
| Metal/Acid Reduction | Fe, HCl or Sn, HCl | Aqueous/alcoholic solution, heating |
| Transfer Hydrogenation | Hydrazine hydrate, Pd/C | Alcoholic solvent, reflux |
| Chemical Reduction | Sodium Dithionite (Na₂S₂O₄) | Aqueous or biphasic system |
The resulting product, 2,3-Dimethyl-6-aminophenol, is an important synthetic intermediate due to the ortho-relationship of the amino and hydroxyl groups, which facilitates cyclization reactions.
The oxidation of phenols can lead to a variety of products, including quinones, phenoxy radicals, and polymeric materials. The outcome is highly dependent on the oxidant used and the substitution pattern of the phenol (B47542). For substituted nitrophenols, the reaction can be complex. The presence of the electron-withdrawing nitro group can influence the oxidation potential of the phenolic hydroxyl group. mdpi.com
Research on the oxidation of substituted phenols, including nitrophenols, shows that these reactions can proceed through direct electron transfer or via reaction with electrochemically generated hydroxyl radicals. nih.gov At lower potentials, oxidation may lead to polymerization, while at higher potentials, degradation of the aromatic ring can occur. nih.gov The ortho-isomer of nitrophenol has been noted to be particularly reactive, sometimes undergoing rapid thermolysis even without an added oxidant. acs.org The oxidation of 2,6-dimethylphenol, a related compound, with hexachloroiridate(IV) has been shown to produce 2,6-dimethylbenzoquinone (B1208291) and a diphenoquinone (B1195943) dimer, suggesting potential pathways for the oxidation of this compound. rsc.org Complete oxidation under harsh conditions, such as with strong oxidizing agents or in supercritical water oxidation (SCWO), would ultimately lead to the breakdown of the aromatic ring into smaller molecules like carbon dioxide and water. acs.org
Nucleophilic aromatic substitution (SNAr) is a key reaction for aryl compounds bearing strong electron-withdrawing groups. wikipedia.org The nitro group is a powerful activating group for SNAr reactions, making the aromatic ring electron-deficient and thus susceptible to attack by nucleophiles. chemistrysteps.combyjus.com This activation is most effective when the electron-withdrawing group is positioned ortho or para to a leaving group, as it allows for resonance stabilization of the negative charge in the intermediate, known as a Meisenheimer complex. pressbooks.publibretexts.org
In this compound, the nitro group is ortho to the hydroxyl group and para to the C4 position. While the hydroxyl group is a poor leaving group, the ring is activated for substitution at these positions. If a good leaving group (such as a halide) were present at the C2, C4, or C6 positions, it would be readily displaced by nucleophiles like alkoxides, amines, or thiolates. byjus.com
In some cases, the nitro group itself can act as a leaving group in SNAr reactions, particularly when it is on a highly electron-deficient ring and attacked by a strong nucleophile. nih.gov Therefore, under forcing conditions, a strong nucleophile could potentially displace the nitro group from the this compound ring. The reactivity order for leaving groups in SNAr reactions is often F > NO₂ > Cl > Br > I, which is different from SN1 and SN2 reactions. nih.gov
Role as a Precursor and Intermediate in Complex Organic Synthesis
The true synthetic utility of this compound is realized through its transformation into other molecules. The reduced form, in particular, is a valuable building block for more complex chemical architectures.
Following the reduction of its nitro group, this compound is converted to 2,3-Dimethyl-6-aminophenol. As an ortho-aminophenol, this derivative is an ideal precursor for the synthesis of nitrogen-containing heterocyclic compounds, most notably benzoxazoles. ijpbs.comglobalresearchonline.net The adjacent amino and hydroxyl groups can readily undergo condensation and subsequent cyclization with a variety of reagents to form the five-membered oxazole (B20620) ring fused to the benzene (B151609) ring.
Common synthetic strategies to form benzoxazoles from o-aminophenols include:
Reaction with Carboxylic Acids: Condensation with carboxylic acids, often in the presence of a dehydrating agent like polyphosphoric acid (PPA), is a direct method to form 2-substituted benzoxazoles. researchgate.net
Reaction with Aldehydes: An o-aminophenol can react with an aldehyde to form a Schiff base intermediate, which then undergoes oxidative cyclization to yield the benzoxazole. globalresearchonline.net
Reaction with Cyanogen Bromide or N-cyano-N-phenyl-p-toluenesulfonamide (NCTS): These reagents can be used to introduce a cyano group, which facilitates cyclization to form 2-aminobenzoxazoles. ijpbs.comacs.org
Reaction with Carbon Disulfide: In the presence of a base, o-aminophenols react with carbon disulfide to form benzoxazole-2-thiol. acs.org
These methods provide access to a wide range of substituted benzoxazoles, which are important scaffolds in medicinal chemistry and materials science.
The functional groups on this compound and its amino derivative provide handles for extensive derivatization to create bioactive analogues and chemical probes. Aminophenol derivatives are known to exhibit a range of biological activities, including antimicrobial and antidiabetic properties. mdpi.comnih.gov
Key derivatization strategies include:
Modification of the Amino Group: The primary amine of 2,3-Dimethyl-6-aminophenol can be readily acylated to form amides, alkylated to form secondary or tertiary amines, or converted into Schiff bases by reaction with aldehydes. These modifications can modulate the biological activity of the parent molecule. mdpi.com
Modification of the Hydroxyl Group: The phenolic hydroxyl group can be converted into ethers (alkylation) or esters (acylation). These changes alter the molecule's polarity and hydrogen bonding capability, which can be crucial for its interaction with biological targets.
Attachment of Reporter Groups: For the development of chemical probes, the functional groups can be used to attach reporter tags (e.g., fluorophores) or reactive groups (e.g., photocrosslinkers). frontiersin.org Such probes are valuable tools for studying biological systems by allowing for the visualization and identification of protein targets.
Through these derivatization strategies, the simple scaffold of this compound can be elaborated into a diverse library of compounds for screening in drug discovery and chemical biology.
Coupling Reactions for Extended Aromatic Systems
The expansion of the aromatic framework of this compound is primarily achieved through cross-coupling methodologies that facilitate the introduction of new aryl, vinyl, or alkynyl substituents. These reactions often necessitate the initial conversion of the phenol to a more reactive species, such as an aryl halide or triflate, to enable catalytic cycles with transition metals like palladium and copper.
Cadogan Cyclization for Carbazole Synthesis:
The Cadogan reaction provides a powerful tool for the synthesis of carbazoles, a significant class of extended aromatic systems, through the reductive cyclization of nitrobiphenyls. While direct cyclization of this compound is not typical, it can be envisioned as a precursor. The initial step would involve a Suzuki-Miyaura coupling of a halogenated derivative of this compound with an arylboronic acid to form a 2-nitrobiphenyl (B167123) intermediate. This intermediate can then undergo intramolecular cyclization upon treatment with a phosphite (B83602) reagent, such as triethyl phosphite, to yield a substituted carbazole. The reaction proceeds through a nitrene intermediate, which inserts into a neighboring C-H bond to form the pyrrole (B145914) ring of the carbazole.
Ullmann Condensation:
The Ullmann condensation is a classic copper-catalyzed reaction for the formation of carbon-carbon and carbon-heteroatom bonds. organic-chemistry.orgunito.it In the context of extending the aromatic system of this compound, this reaction can be employed to create biaryl ethers or to couple two molecules of a halogenated derivative to form a symmetrical biaryl. For instance, the phenoxide derived from this compound could be coupled with an aryl halide in the presence of a copper catalyst to form a diaryl ether. Traditional Ullmann reactions often require harsh conditions, including high temperatures and stoichiometric amounts of copper. organic-chemistry.org However, modern modifications have been developed that utilize ligands and catalytic amounts of copper, allowing for milder reaction conditions. organic-chemistry.org
Suzuki-Miyaura Coupling:
The Suzuki-Miyaura coupling is a versatile palladium-catalyzed cross-coupling reaction between an organoboron compound (typically a boronic acid or ester) and an organohalide or triflate. wikipedia.org To utilize this compound in a Suzuki-Miyaura reaction, it would first need to be converted to an aryl halide or triflate. This derivative can then be coupled with a wide array of aryl or vinyl boronic acids to generate biaryl or styrenyl derivatives, respectively. The reaction is known for its mild conditions, high functional group tolerance, and the commercial availability of a diverse range of boronic acids, making it a highly valuable tool for constructing extended aromatic systems. nih.gov
Heck Reaction:
The Heck reaction, another palladium-catalyzed process, facilitates the coupling of an aryl or vinyl halide (or triflate) with an alkene to form a substituted alkene. nih.govwikipedia.org A halogenated derivative of this compound could serve as the aryl halide component in this reaction. The coupling with various alkenes would lead to the formation of styrenic compounds, thereby extending the conjugation of the aromatic system. A key advantage of the Heck reaction is its ability to form carbon-carbon bonds with readily available and often inexpensive alkenes. nih.gov Recent advancements have also explored denitrative Heck reactions, which could potentially use the nitro group as a leaving group, though specific examples with this substrate are not prevalent. mdpi.com
Sonogashira Coupling:
The Sonogashira coupling is a palladium- and copper-cocatalyzed reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. organic-chemistry.orgwikipedia.org Similar to the Suzuki-Miyaura and Heck reactions, a halogenated derivative of this compound would be required as the starting material. Coupling with various terminal alkynes would introduce an alkynyl substituent onto the aromatic ring, leading to the formation of arylalkynes. These products can serve as valuable intermediates for further transformations or as components in materials with interesting optoelectronic properties. The reaction is typically carried out under mild conditions and tolerates a variety of functional groups. organic-chemistry.org
The following table summarizes the key aspects of these coupling reactions as they apply to the derivatization of this compound for the synthesis of extended aromatic systems.
| Reaction | Reactants | Catalyst/Reagent | Product Type | Key Features |
| Cadogan Cyclization | 2-Nitrobiphenyl derivative (from Suzuki coupling of halogenated this compound) | Trialkyl phosphite | Substituted Carbazole | Forms a five-membered nitrogen-containing ring, creating a rigid, planar aromatic system. |
| Ullmann Condensation | Halogenated this compound + Aryl Halide/Phenol | Copper (stoichiometric or catalytic) | Biaryl or Diaryl Ether | Classic method for C-C and C-O bond formation; modern variants offer milder conditions. |
| Suzuki-Miyaura Coupling | Halogenated this compound + Aryl/Vinylboronic Acid | Palladium catalyst + Base | Biaryl or Styrene derivative | Highly versatile, mild conditions, broad substrate scope, excellent functional group tolerance. |
| Heck Reaction | Halogenated this compound + Alkene | Palladium catalyst + Base | Substituted Styrene | Forms C-C bonds with alkenes, extending conjugation. |
| Sonogashira Coupling | Halogenated this compound + Terminal Alkyne | Palladium catalyst + Copper cocatalyst + Base | Arylalkyne | Introduces an alkynyl moiety, useful for creating linear, rigid structures. |
Environmental Dynamics and Transformation Pathways of 2,3 Dimethyl 6 Nitrophenol
Abiotic Degradation Mechanisms in Environmental Compartments
Abiotic degradation involves the transformation of a chemical compound through non-biological processes. For 2,3-Dimethyl-6-nitrophenol, these mechanisms primarily include reactions driven by light (photolysis), reactions with water (hydrolysis), and advanced oxidation processes.
Photolytic Degradation in Aqueous Solutions and Atmospheric Aerosols
Photolysis, or photodegradation, is a major transformation pathway for nitrophenolic compounds in the environment, driven by the absorption of solar radiation. Nitrophenols, including their methylated derivatives, strongly absorb sunlight, which can initiate their breakdown in both the atmosphere and sunlit surface waters.
In the gas phase, the photolysis of ortho-nitrophenols is recognized as a significant source of nitrous acid (HONO). researchgate.netfz-juelich.de This process is initiated by an intramolecular hydrogen transfer from the phenolic hydroxyl group to the adjacent nitro group. researchgate.netfz-juelich.de For this compound, this pathway is plausible and would contribute to the atmospheric oxidant cycle. Studies on related compounds like 2-nitrophenol (B165410) and 4-methyl-2-nitrophenol (B89549) show that photolysis is their main atmospheric degradation pathway, with lifetimes significantly shorter than those for reactions with OH and NO3 radicals. epa.ie
In aqueous solutions, the photolysis of nitrophenols can lead to the formation of hydroxyl radicals (•OH) and nitrogen monoxide (NO). rsc.org Quantum mechanical calculations on 2-nitrophenol (2-NP) and 4-nitrophenol (B140041) (4-NP) reveal that both can readily dissociate under light in aqueous phases. rsc.org The presence of methyl groups on the aromatic ring can influence the reaction kinetics. For instance, in the reaction of nitrocatechols with OH radicals, the position and electronic effect of the methyl group alter the compound's reactivity. copernicus.org Furthermore, the photolysis of nitrophenols is a known contributor to the formation of secondary organic aerosols (SOA), which has implications for air quality. epa.ie
Advanced Oxidation Processes (AOPs) for Environmental Remediation (e.g., electrochemical oxidation)
Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic pollutants from water and wastewater. wikipedia.org These methods rely on the in-situ generation of highly reactive oxygen species (ROS), most notably the hydroxyl radical (•OH), which can non-selectively oxidize a wide range of organic compounds. wikipedia.orgmdpi.com
Common AOPs include processes involving ozone (O3), hydrogen peroxide (H2O2), and UV light, as well as Fenton (Fe²⁺/H₂O₂) and photocatalytic systems (e.g., TiO₂/UV). wikipedia.org These techniques are effective for degrading recalcitrant aromatic compounds. wikipedia.org Studies on the photocatalytic degradation of 2,3-dimethylphenol (B72121) (the parent compound of this compound) using nano-sized TiO₂, ZnS, and SnO₂ particles have demonstrated its effective removal from water, following pseudo-first-order kinetics. researchgate.net The photocatalytic degradation of various nitrophenol isomers using TiO₂ has also been shown to lead to complete mineralization. researchgate.netcnr.it
Electrochemical oxidation is another AOP that can be employed for the degradation of nitrophenolic compounds. This process involves the direct or indirect oxidation of pollutants at an anode surface. rsc.orgrsc.org While specific studies on this compound are limited, research on other nitrophenols and related compounds shows that AOPs are a promising technology for its remediation from contaminated water. researchgate.net However, it is noteworthy that under certain conditions, particularly in the presence of nitrate (B79036) or nitrite (B80452) ions, AOPs can lead to unintended nitration side reactions, potentially forming other nitrated by-products. mostwiedzy.pl
| AOP Technique | Primary Oxidant(s) | Key Features | Relevance to this compound |
|---|---|---|---|
| Photocatalysis (e.g., TiO₂/UV) | Hydroxyl Radicals (•OH) | Uses a semiconductor catalyst and UV light. Effective for various aromatic compounds. | Demonstrated effectiveness for both nitrophenols and 2,3-dimethylphenol. researchgate.netresearchgate.net |
| Fenton/Photo-Fenton | Hydroxyl Radicals (•OH) | Uses iron salts (Fe²⁺) and hydrogen peroxide (H₂O₂), can be enhanced with UV light. | A powerful oxidation method likely capable of mineralizing the target compound. |
| Ozonation | Ozone (O₃), Hydroxyl Radicals (•OH) | Ozone is a strong oxidant that can also generate •OH radicals. | Effective for phenolic compounds, though reaction rates can be pH-dependent. |
| Electrochemical Oxidation | Hydroxyl Radicals (•OH), Direct Electron Transfer | Degradation occurs at an anode surface through direct or mediated oxidation. | Proven effective for other persistent organic pollutants and nitrated aromatics. rsc.orgresearchgate.net |
Biotic Degradation Pathways in Natural Systems
Biotic degradation, or biodegradation, involves the transformation and mineralization of organic compounds by microorganisms. The presence of both methyl groups and a nitro group makes this compound a xenobiotic compound, but various microbial pathways have evolved to break down such structures.
Microbial Transformation and Mineralization Studies
The microbial degradation of nitrophenols and their derivatives has been extensively studied. researchgate.netnih.govjebas.org Bacteria have developed diverse pathways to utilize these compounds as sources of carbon, nitrogen, and energy. nih.gov These pathways can proceed under both aerobic (oxygen-rich) and anaerobic (oxygen-deficient) conditions.
Under aerobic conditions , the degradation of nitroaromatic compounds can be initiated by two primary strategies:
Oxidative Attack: Dioxygenase or monooxygenase enzymes attack the aromatic ring, often leading to the removal of the nitro group as nitrite and the formation of catechols. nih.govnih.gov For example, the degradation of 2,6-dinitrotoluene (B127279) by Burkholderia cepacia is initiated by a dioxygenase that converts it to 3-methyl-4-nitrocatechol. nih.govnih.gov A similar initial step is plausible for this compound.
Reductive Attack: The nitro group is first reduced to a nitroso, hydroxylamino, and finally an amino group (-NH₂). The resulting aminophenol is then susceptible to ring cleavage by oxygenases.
Under anaerobic conditions , the primary route of transformation is the reduction of the nitro group. mdpi.com The resulting aminophenol (2-amino-3,4-dimethylphenol) may be more amenable to further degradation by anaerobic consortia, though it can sometimes be more persistent. mdpi.com
Studies on the biodegradation of various dimethylphenol isomers, including 2,3-dimethylphenol, by bacterial cultures such as Pseudomonas species have been reported, indicating that microorganisms possess the enzymatic machinery to degrade this structural backbone. nih.gov
Biodegradation Kinetics in Soil and Water Matrices under Aerobic and Anaerobic Conditions
The rate of biodegradation of this compound in soil and water depends on a multitude of factors, including the microbial populations present, oxygen availability, temperature, pH, and the presence of other organic matter.
Aerobic Conditions: In general, aerobic biodegradation of phenolic compounds is faster than anaerobic degradation. mdpi.com The half-life of nitrophenols in topsoil under aerobic conditions can range from a few days to several weeks. cdc.gov For instance, the half-life of 2-nitrophenol under aerobic conditions is estimated to be around 12 days. cdc.gov The presence of methyl groups can affect the degradation rate, but complete mineralization is often achievable. The kinetics of degradation can often be described by models such as the Haldane equation, which accounts for substrate inhibition at high concentrations—a common characteristic for toxic compounds like nitrophenols. iaea.org
Anaerobic Conditions: Under anaerobic conditions, degradation rates are typically slower. The half-life of 4-nitrophenol in topsoil increases to around 14 days under anaerobic conditions. cdc.gov The initial reduction of the nitro group is often the rate-limiting step. In some cases, while the parent nitrophenol is transformed, the resulting aminophenol may persist or be slowly degraded further. mdpi.com The presence of co-substrates (an easily degradable carbon source) can enhance the anaerobic transformation of nitrophenols. mdpi.com
| Condition | Primary Initial Pathway | Key Microbial Genera (from related compounds) | Expected Kinetic Profile |
|---|---|---|---|
| Aerobic (Soil/Water) | Ring hydroxylation/oxidation (Dioxygenase/Monooxygenase) or Nitro group reduction | Pseudomonas, Burkholderia, Rhodococcus, Arthrobacter | Relatively rapid degradation; potential for complete mineralization. Half-life likely in the order of days to weeks. nih.govnih.govcdc.gov |
| Anaerobic (Soil/Water) | Reduction of the nitro group to an amino group (Nitroreductase) | Sulfate-reducing bacteria, Methanogenic consortia, Clostridium | Slower transformation compared to aerobic conditions. May result in the accumulation of aminophenol intermediates. mdpi.comcdc.gov |
Atmospheric Transport and Fate Modeling of Nitrophenols
The atmospheric journey of this compound, a member of the nitrophenol family, is governed by a complex interplay of physical and chemical processes. Understanding its transport and fate is crucial for assessing its environmental impact. This section delves into the atmospheric dynamics of this compound, focusing on its partitioning between different phases, its potential for long-distance travel, and its role in the formation of secondary organic aerosols.
Partitioning Between Particle-Bound and Vapor Phases
The distribution of a semi-volatile organic compound (SVOC) like this compound between the gas and particle phases is a critical factor in its atmospheric transport and fate. This partitioning is primarily governed by the compound's vapor pressure and the concentration and composition of atmospheric particulate matter.
While specific data for this compound is scarce, studies on isomeric compounds such as 2,6-dimethyl-4-nitrophenol (B181267) have shown that a significant fraction can exist in the gas phase, which might seem counterintuitive given their relatively low vapor pressures researchgate.net. The gas-particle partitioning coefficient, Kp, quantifies this distribution. For many polycyclic aromatic hydrocarbons and their derivatives, Kp can be predicted using the n-octanol/air partition coefficient (KOA) nih.gov.
The partitioning process is dynamic and influenced by environmental conditions such as temperature and relative humidity. For instance, the partitioning of volatile organic compounds (VOCs) onto aerosol particles has been shown to be temperature-dependent rsc.org. Field-based studies on nitro-phenolic compounds have highlighted the complexity of their gas-particle partitioning, with observed particulate fractions deviating from theoretical estimates. To bridge this gap, a field-based activity coefficient has been proposed to improve the accuracy of partitioning models researchgate.net.
Table 1: Physicochemical Properties of Selected Nitrophenols Relevant to Atmospheric Partitioning
| Compound | Vapor Pressure (mmHg at 25°C) | Henry's Law Constant (atm-m³/mol at 20°C) | Log Kow |
| 2-Nitrophenol | 0.0071 | 1.3 x 10⁻⁵ | 1.79 |
| 4-Nitrophenol | 1.2 x 10⁻⁵ | 1.28 x 10⁻⁸ | 1.91 |
Note: Data for this compound is not available. The presented data for isomers provides an indication of the expected range of properties.
Long-Range Atmospheric Transport Potential and Deposition Processes
The potential for a chemical to be transported over long distances in the atmosphere is closely linked to its atmospheric lifetime and its partitioning behavior. Compounds that reside primarily in the gas phase and have a long atmospheric lifetime are more likely to undergo long-range transport researchgate.netnih.gov.
Multimedia models are often used to assess the long-range transport potential (LRTP) of organic chemicals ru.nlacs.org. These models consider the chemical's properties, such as its degradation half-life in air, and environmental factors to estimate a characteristic travel distance researchgate.net. For semi-volatile organic compounds, sorption to atmospheric aerosols is a key process influencing their LRT nih.gov.
Once transported, this compound can be removed from the atmosphere through wet and dry deposition. Wet deposition involves the removal of the compound by precipitation (rain, snow, fog). The efficiency of wet deposition is related to the compound's Henry's Law constant and its presence in the particle phase copernicus.org. Dry deposition is the process by which the compound in both gaseous and particulate forms is transferred to the Earth's surface in the absence of precipitation. The rate of dry deposition is controlled by factors such as atmospheric turbulence, surface characteristics, and the chemical's physical properties epa.gov. Deposition velocities are used to quantify the rate of this process researchgate.net.
While specific deposition velocities for this compound are not available, data for other semi-volatile organic compounds and particulate matter can provide insights into its likely deposition behavior.
Contribution to Secondary Organic Aerosol (SOA) Formation and Atmospheric Oxidation Capacity
Nitrophenols, including this compound, can contribute to the formation of secondary organic aerosol (SOA), which has significant implications for air quality and climate. SOA is formed in the atmosphere through the oxidation of volatile organic compounds.
Studies on the photolysis of nitrophenols have demonstrated their potential to form SOA. For example, the direct photolysis of 2-nitrophenol has been shown to produce SOA with yields in the range of 18-24% mdpi.comresearchgate.net. A similar study on 4-methyl-2-nitrophenol found a comparable SOA yield of approximately 24.4% mdpi.comresearchgate.net. These findings suggest that the photolytic degradation of this compound is also a likely pathway for SOA formation. The mechanism is thought to involve the formation of low-volatility, highly oxygenated compounds from the reaction of biradicals produced during photolysis mdpi.comresearchgate.net.
The photolysis of nitrophenols can also act as a source of nitrous acid (HONO) in the atmosphere, which in turn is a significant source of OH radicals, thereby influencing the atmospheric oxidation capacity rsc.org.
Table 2: Secondary Organic Aerosol (SOA) Yields from the Photolysis of Selected Nitrophenols
| Precursor Compound | SOA Yield (%) | Reference |
| 2-Nitrophenol | 18 - 24 | mdpi.comresearchgate.net |
| 4-Methyl-2-nitrophenol | ~24.4 | mdpi.comresearchgate.net |
Note: Specific SOA yield for this compound is not available. The data for related compounds suggests a potential for significant SOA formation.
Advanced Analytical Methodologies for Detection and Quantification in Research Contexts
Chromatographic Techniques for Separation and Quantification
Chromatography is a fundamental technique for separating components of a mixture, making it indispensable for the analysis of 2,3-Dimethyl-6-nitrophenol, particularly in the presence of its isomers. nih.gov Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) offer robust methods for its determination.
High-Performance Liquid Chromatography (HPLC) with Diverse Detection Modalities (e.g., UV-Vis, Photodiode Array)
HPLC is a versatile technique for the separation of non-volatile and thermally labile compounds like nitrophenols. chromatographyonline.com The separation is typically achieved on a stationary phase, with a liquid mobile phase moving the sample through the column. For nitrophenol isomers, reversed-phase HPLC is commonly employed. researchgate.net
The choice of the stationary phase is critical for achieving good resolution between isomers. While standard C18 columns are widely used, specialized columns can offer enhanced selectivity. For instance, phenyl hydride columns are well-suited for resolving positional isomers of aromatic compounds. mtc-usa.com Diol functionalized columns have also shown high resolution for dinitrotoluene isomers, which are structurally similar to dimethylnitrophenols. nih.govplos.org
Detection in HPLC is often performed using UV-Vis or Photodiode Array (PDA) detectors. Nitrophenols exhibit strong UV absorbance, allowing for sensitive detection. chromatographyonline.com A PDA detector provides the additional advantage of acquiring the full UV spectrum of the eluting peaks, which aids in compound identification by comparing the spectra with those of reference standards. researchgate.net Isocratic elution with a mobile phase such as methanol-phosphate buffer has been successfully used for the separation of nitrophenol isomers. researchgate.net
Table 1: Illustrative HPLC Conditions for Nitrophenol Isomer Separation
| Parameter | Condition |
|---|---|
| Column | Reversed-Phase C18, Phenyl, or Diol functionalized |
| Mobile Phase | Acetonitrile/Water or Methanol/Buffer gradients |
| Detector | UV-Vis or Photodiode Array (PDA) |
| Wavelength | Typically around 254 nm for nitroaromatics |
| Flow Rate | 0.5 - 1.5 mL/min |
| Injection Volume | 5 - 20 µL |
This table presents typical starting conditions for the HPLC analysis of nitrophenol isomers. Method optimization is required for specific applications.
Gas Chromatography (GC) Coupled with Selective Detectors (e.g., Electron Capture Detector, Nitrogen-Phosphorus Detector)
Gas chromatography is a powerful technique for the separation of volatile and semi-volatile compounds. For the analysis of nitrophenols, which can be less volatile, derivatization is often employed to improve their chromatographic behavior and detection sensitivity. researchgate.net However, underivatized phenols can also be analyzed directly.
Capillary columns are standard in modern GC, providing high-resolution separation. The choice of the stationary phase is crucial for separating isomers. For nitrated aromatic compounds, columns with different polarities can be used to achieve the desired separation. epa.gov
Selective detectors are particularly useful in GC for the sensitive and specific detection of nitrophenols. The Electron Capture Detector (ECD) is highly sensitive to electrophilic compounds like nitroaromatics. The Nitrogen-Phosphorus Detector (NPD) is another selective detector that provides high sensitivity for compounds containing nitrogen and phosphorus. For broader compound identification, a Mass Spectrometer (MS) is often used as the detector (see section 7.3).
Table 2: Representative GC Parameters for Nitrophenol Analysis
| Parameter | Condition |
|---|---|
| Column | Fused-silica capillary column (e.g., DB-5, DB-1701) |
| Injector | Split/Splitless or On-Column |
| Carrier Gas | Helium or Hydrogen |
| Temperature Program | Ramped from a lower to a higher temperature to elute analytes |
| Detector | Electron Capture Detector (ECD) or Nitrogen-Phosphorus Detector (NPD) |
| Derivatization | Optional, using agents like diazomethane (B1218177) or pentafluorobenzyl bromide (PFBBr) |
This table outlines general GC parameters for the analysis of phenols and nitrophenols. Specific conditions need to be optimized for this compound.
Electrochemical Sensing and Voltammetric Approaches
Electrochemical methods offer a sensitive, rapid, and cost-effective alternative for the determination of electroactive compounds like nitrophenols. acs.org These techniques are based on measuring the current response of an analyte to an applied potential.
Development and Optimization of Modified Electrode Systems for Nitrophenol Detection
The direct electrochemical analysis of nitrophenols at bare electrodes can suffer from low sensitivity and fouling. scispace.com To overcome these limitations, chemically modified electrodes are developed. These modifications enhance the electrode's surface area, catalytic activity, and selectivity towards the target analyte.
Various nanomaterials have been used to modify electrodes for nitrophenol detection, including graphene-based nanocomposites, metal nanoparticles, and metal oxides. scispace.com For example, a glassy carbon electrode modified with a composite of SrTiO3, silver, and reduced graphene oxide has been shown to exhibit excellent performance for the detection of 4-nitrophenol (B140041). acs.org The modification facilitates the electrochemical reduction of the nitro group on the phenol (B47542) ring.
Voltammetric Studies for Quantitative Analysis and Mechanistic Insights
Voltammetric techniques, such as cyclic voltammetry (CV) and differential pulse voltammetry (DPV), are commonly employed for the analysis of nitrophenols. CV is useful for studying the electrochemical behavior of the analyte and understanding the reaction mechanism, while DPV is a more sensitive technique for quantitative analysis. frontiersin.org
The electrochemical reduction of nitrophenols typically involves the irreversible reduction of the nitro group to a hydroxylamine, and in some cases, further to an amine group. The peak potential and peak current in the voltammogram are related to the concentration of the analyte. By constructing a calibration curve of peak current versus concentration, the amount of nitrophenol in an unknown sample can be determined.
Table 3: Comparison of Modified Electrodes for Nitrophenol Detection
| Electrode Modification | Analyte | Technique | Limit of Detection (LOD) | Reference |
|---|---|---|---|---|
| SrTiO3/Ag/rGO/SPCE | 4-Nitrophenol | LSV | 0.03 µM | acs.org |
| Graphene-Chitosan | o- and p-Nitrophenol | DPV | 0.05 µM (o-NP), 0.04 µM (p-NP) | scispace.com |
This table provides examples of the performance of different modified electrodes for the detection of various nitrophenol isomers. Similar approaches could be developed for this compound.
Hyphenated Techniques for Complex Matrix Analysis
Hyphenated techniques combine a separation method with a detection method, providing a powerful tool for the analysis of complex samples. chromatographytoday.com For the analysis of this compound, the coupling of chromatography with mass spectrometry is particularly valuable.
Gas Chromatography-Mass Spectrometry (GC-MS) combines the high separation efficiency of GC with the excellent identification capabilities of MS. chemijournal.com After separation on the GC column, the analytes enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint of the molecule, allowing for its unambiguous identification. GC-MS is a widely used technique for the analysis of nitrated aromatic compounds in environmental samples. epa.gov
Liquid Chromatography-Mass Spectrometry (LC-MS) is another powerful hyphenated technique that is suitable for the analysis of less volatile and thermally sensitive compounds. nih.gov It combines the separation power of HPLC with the detection sensitivity and specificity of mass spectrometry. LC-MS has been successfully used for the analysis of a variety of nitrated compounds. researchgate.net
The primary advantage of these hyphenated techniques is their ability to provide both quantitative and qualitative information in a single analysis, even for analytes present at low concentrations in complex matrices. chromatographytoday.com
Gas Chromatography-Mass Spectrometry (GC-MS) for Environmental and Synthetic Mixture Characterization
Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and widely used technique for the analysis of volatile and semi-volatile organic compounds, including nitrophenols. It is highly effective for characterizing environmental samples and analyzing synthetic reaction mixtures.
A key consideration for the GC-MS analysis of phenolic compounds is the need for derivatization. Underivatized phenols can exhibit poor peak shape and low sensitivity due to their polarity and potential for interaction with active sites in the GC system. Derivatization with agents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-(t-butyldimethylsilyl)-N-methyltrifluoroacetamide (MDBSTFA) converts the polar hydroxyl group into a less polar silyl (B83357) ether, improving chromatographic performance and detection.
For environmental analysis, sample preparation techniques like solid-phase microextraction (SPME) or stir bar sorptive extraction (SBSE) can be coupled with GC-MS to extract and concentrate nitrophenols from water or soil samples. In the analysis of synthetic mixtures, a simple liquid-liquid extraction followed by derivatization is often sufficient.
The mass spectrometer provides definitive identification based on the fragmentation pattern of the analyte upon electron ionization (EI). The mass spectrum of a derivatized nitrophenol will show a characteristic molecular ion and specific fragment ions, such as the loss of a methyl group or the nitro group, which can be used for quantification and confirmation. For t-butyldimethylsilyl (TBDMS) derivatives, a characteristic fragment ion corresponding to the loss of a t-butyl group ([M-57]⁺) is often observed and is highly specific for identification.
Table 2: Typical GC-MS Conditions for Derivatized Nitrophenol Analysis
| Parameter | Condition |
|---|---|
| Column | Non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) |
| Injector Temperature | 250 - 280 °C |
| Oven Program | Temperature gradient, e.g., starting at 60°C, ramping to 280°C. |
| Carrier Gas | Helium or Hydrogen |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Detection Mode | Full Scan for identification, Selected Ion Monitoring (SIM) for quantification. |
| Derivatization Agent | BSTFA, MSTFA, or MDBSTFA |
Spectrophotometric and Kinetic Methodologies for Analytical Determination
Spectrophotometric methods offer a simpler and more accessible alternative to chromatographic techniques for the quantification of nitrophenols, particularly when the sample matrix is not overly complex.
UV-Vis spectrophotometry is based on the principle that molecules absorb light at specific wavelengths. Nitrophenols exhibit strong UV absorbance, which changes predictably with pH. The phenolic hydroxyl group can deprotonate in basic solutions to form a phenolate (B1203915) ion. This change in the molecular structure leads to a shift in the maximum absorbance wavelength (λmax).
For instance, p-nitrophenol shows a λmax around 317-320 nm in its protonated (acidic) form and shifts to approximately 400-405 nm for the deprotonated (basic) phenolate form. This pH-dependent spectral shift provides a basis for quantification. By measuring the absorbance at the λmax of the phenolate form in a solution of known pH (typically basic), the concentration of the nitrophenol can be determined using a calibration curve constructed with standards of known concentrations, following the Beer-Lambert law. While the specific λmax values for this compound may differ slightly, the underlying principle remains the same. The linearity for such methods is often observed in the low mg/L range.
Table 3: General Characteristics of UV-Vis Spectrophotometric Analysis of Nitrophenols
| Parameter | Description |
|---|---|
| Principle | Measurement of light absorbance by the deprotonated phenolate ion. |
| pH Condition | Basic (alkaline) medium to ensure complete deprotonation. |
| Wavelength (λmax) | Typically around 400 nm for the phenolate form of simple nitrophenols. The exact wavelength for this compound would need to be determined experimentally. |
| Quantification | Based on a calibration curve of absorbance vs. concentration. |
| Linear Range | Generally in the 0.1 - 25 mg/L range. |
Kinetic spectrophotometric methods offer improved sensitivity and selectivity compared to direct spectrophotometry. These methods are based on the catalytic or activating effect of the analyte on the rate of a chemical reaction. The progress of this "indicator reaction" is monitored over time by measuring the change in absorbance of a reactant or product.
For example, a method has been described for p-nitrophenol based on its activating effect on the oxidation of sulfanilic acid by hydrogen peroxide in the presence of a Co²⁺ catalyst. The rate of color formation is proportional to the concentration of the nitrophenol. By measuring the initial rate of the reaction, concentrations in the ng/mL range can be determined.
Another common kinetic assay involves monitoring the catalytic reduction of nitrophenols to aminophenols in the presence of a reducing agent like sodium borohydride (B1222165) (NaBH₄) and a nanoparticle catalyst (e.g., gold or silver). The decrease in absorbance at the λmax of the nitrophenolate ion (around 400 nm) is monitored over time. The rate of this decrease is proportional to the nitrophenol concentration and follows pseudo-first-order kinetics. This approach allows for sensitive quantification.
Table 4: Principles of Kinetic Spectrophotometric Assays for Nitrophenols
| Method Type | Principle | Monitored Parameter | Potential Sensitivity |
|---|---|---|---|
| Catalytic/Activator Method | Analyte catalyzes or activates an indicator reaction (e.g., an oxidation reaction). | Rate of formation of a colored product, measured as ΔAbsorbance/Δtime. | High (ng/mL or ppb range). |
| Catalytic Reduction Method | Analyte is reduced in the presence of a catalyst; the rate of reduction is measured. | Rate of disappearance of the nitrophenolate ion, measured as -ΔAbsorbance/Δtime at ~400 nm. | High, dependent on catalyst efficiency. |
These kinetic methods, while requiring more complex method development, can provide a significant enhancement in sensitivity and can sometimes mitigate interferences present in the sample matrix.
Q & A
What are the optimal analytical methods for quantifying 2,3-dimethyl-6-nitrophenol in complex environmental matrices?
Answer:
High-performance liquid chromatography (HPLC) with ultraviolet (UV) detection or mass spectrometry (MS) is recommended due to the compound's aromatic nitro group, which provides strong UV absorption at ~270–300 nm . For trace-level analysis in biological samples, gas chromatography-mass spectrometry (GC-MS) with derivatization (e.g., silylation) improves volatility and sensitivity. Method validation should include spike-recovery experiments in matrices like soil or plasma to assess extraction efficiency and matrix effects. Cross-reference with standards from certified suppliers (e.g., NIST-traceable materials) ensures accuracy .
How can researchers address contradictions in reported toxicity data for this compound?
Answer:
Discrepancies in toxicity studies often arise from variations in experimental models (e.g., in vitro vs. in vivo), exposure durations, or metabolite profiling. To resolve contradictions:
Systematic Review : Compare studies using the Toxicological Profile for Nitrophenols framework, which standardizes endpoints like LD₅₀ and NOAEL across species .
Dose-Response Replication : Conduct parallel assays in multiple models (e.g., zebrafish embryos and murine hepatocytes) to identify species-specific metabolic pathways.
Mechanistic Validation : Use isotopic labeling (e.g., deuterated analogs) to track metabolite formation and confirm oxidative stress or DNA adduct mechanisms .
What synthetic routes are most efficient for producing high-purity this compound?
Answer:
The Friedel-Crafts alkylation of 3-nitrophenol with methyl chloride in the presence of AlCl₃ is a common pathway, but regioselectivity challenges require careful temperature control (40–60°C) to minimize byproducts like 2,4-dimethyl isomers . Advanced retrosynthesis tools (e.g., AI-driven platforms leveraging Reaxys or Pistachio databases) can propose alternative routes, such as nitration of pre-dimethylated phenol derivatives under HNO₃/H₂SO₄ at 0–5°C to enhance para-substitution . Purification via recrystallization in ethanol/water (1:3 v/v) yields >98% purity, confirmed by melting point (48.5–49°C) and NMR .
How does the nitro group position influence the photostability of this compound compared to other nitrophenol derivatives?
Answer:
The ortho-nitro group in this compound increases steric hindrance, reducing photodegradation rates compared to para-substituted analogs. Accelerated light-exposure experiments (e.g., 300 W xenon lamp, λ > 290 nm) show a half-life of 12–15 hours in aqueous solutions, versus 3–5 hours for 4-nitrophenol. Quantum yield calculations (Φ) using actinometry and HPLC monitoring are critical for modeling environmental persistence .
What are the key considerations for designing in vivo toxicokinetic studies for this compound?
Answer:
Route-Specific Absorption : Compare oral, dermal, and inhalation exposure using radiolabeled [¹⁴C]-2,3-dimethyl-6-nitrophenol to quantify bioavailability.
Metabolite Profiling : Employ LC-HRMS to identify phase I/II metabolites (e.g., glucuronides) in plasma and excreta.
Interspecies Differences : Use toxicokinetic models (e.g., PBPK) to extrapolate rodent data to humans, accounting for variations in hepatic CYP450 activity .
Placental Transfer : Assess fetal distribution in gravid models via LC-MS/MS, given nitroaromatics’ potential to bind fetal hemoglobin .
How can computational chemistry predict the environmental fate of this compound?
Answer:
Use QSAR models (e.g., EPI Suite) to estimate log Kow (octanol-water partition coefficient) and biodegradation probability. Molecular dynamics simulations (e.g., GROMACS) predict adsorption onto soil organic matter, with binding energies correlated to HPLC-measured Koc (organic carbon partition coefficient). For aquatic systems, DFT calculations (e.g., Gaussian) model hydrolysis pathways under varying pH .
What experimental strategies mitigate interference from structural analogs during this compound analysis?
Answer:
Chromatographic Separation : Optimize HPLC mobile phases (e.g., acetonitrile/0.1% formic acid) to resolve co-eluting isomers like 2,4-dimethyl-6-nitrophenol.
Selective Detection : Use tandem MS (MRM mode) targeting unique fragment ions (e.g., m/z 167 → 121 for this compound) .
Immunoaffinity Cleanup : Develop monoclonal antibodies against the 3-methyl-nitro moiety to pre-concentrate the analyte while excluding analogs .
What are the challenges in elucidating the metabolic pathways of this compound?
Answer:
Key challenges include:
- Reactive Intermediate Trapping : Nitro-reduction generates unstable hydroxylamine intermediates; use anaerobic chambers and EPR spectroscopy to detect radical species .
- Enzyme Isoform Specificity : Microsomal incubations with CYP450 inhibitors (e.g., ketoconazole) identify primary metabolic enzymes.
- Matrix Effects : Bile-duct cannulated models distinguish hepatic vs. enteric recycling of metabolites .
How does the crystal structure of this compound influence its reactivity?
Answer:
X-ray diffraction reveals intramolecular hydrogen bonding between the nitro and phenolic groups, stabilizing the planar conformation and reducing electrophilicity. This steric arrangement decreases susceptibility to nucleophilic attack compared to non-methylated nitrophenols. Computational Hirshfeld surface analysis correlates packing efficiency with melting point (48.5–49°C) .
What are the best practices for storing this compound to prevent degradation?
Answer:
Store under inert gas (argon) at −20°C in amber glass vials to prevent photolysis and oxidation. Regularly monitor purity via HPLC-UV, as moisture promotes nitro-group hydrolysis. For long-term stability (>1 year), lyophilize and seal in vacuum-sealed containers with desiccant .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
